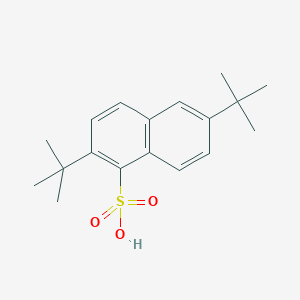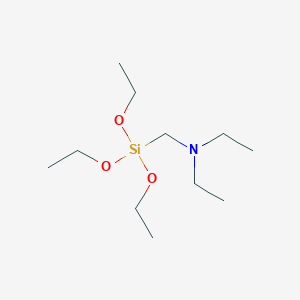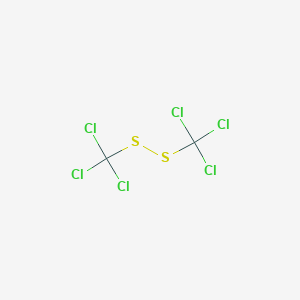
Belamarine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Belamarine can be synthesized through the reaction of carnitine with acetyl-CoA. The acetyl group from acetyl-CoA displaces the hydrogen atom in the central hydroxyl group of carnitine, forming acetylcaranine . This reaction typically occurs under mild conditions and can be catalyzed by carnitine acetyltransferase.
Industrial Production Methods
Industrial production of acetylcaranine often involves the use of biotechnological methods, including fermentation processes using genetically engineered microorganisms that express carnitine acetyltransferase. This method allows for the efficient and large-scale production of acetylcaranine .
Chemical Reactions Analysis
Types of Reactions
Belamarine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to produce various metabolites.
Reduction: It can be reduced back to carnitine.
Substitution: The acetyl group can be substituted with other acyl groups.
Common Reagents and Conditions
Common reagents used in the reactions involving acetylcaranine include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. These reactions typically occur under mild to moderate conditions .
Major Products
The major products formed from the reactions of acetylcaranine include carnitine, various acyl-carnitines, and metabolites involved in fatty acid metabolism .
Scientific Research Applications
Belamarine has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various biochemical assays to study fatty acid metabolism.
Biology: this compound is used to investigate mitochondrial function and energy production.
Mechanism of Action
The primary mechanism of action of acetylcaranine involves its role in fatty acid metabolism. It donates an acetyl group to fatty acids, facilitating their transport into the mitochondrial matrix where they undergo β-oxidation to produce energy . Additionally, acetylcaranine has been shown to modulate epigenetic mechanisms by increasing the acetylation level of histones and transcription factors such as NF-κB .
Comparison with Similar Compounds
Similar Compounds
L-carnitine: Like acetylcaranine, L-carnitine is involved in the transport of fatty acids into the mitochondria.
Propionyl-L-carnitine: This compound is similar to acetylcaranine but has a propionyl group instead of an acetyl group.
Uniqueness
Belamarine’s unique ability to cross the blood-brain barrier and its role in modulating epigenetic mechanisms make it distinct from other carnitine derivatives. Its neuroprotective properties and potential therapeutic applications in neurodegenerative diseases further highlight its uniqueness .
Properties
IUPAC Name |
[(1S,18R,19S)-5,7-dioxa-12-azapentacyclo[10.6.1.02,10.04,8.015,19]nonadeca-2,4(8),9,15-tetraen-18-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-10(20)23-14-3-2-11-4-5-19-8-12-6-15-16(22-9-21-15)7-13(12)17(14)18(11)19/h2,6-7,14,17-18H,3-5,8-9H2,1H3/t14-,17-,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEWQEQSXDGJDGG-ZTFGCOKTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC=C2CCN3C2C1C4=CC5=C(C=C4C3)OCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1CC=C2CCN3[C@H]2[C@@H]1C4=CC5=C(C=C4C3)OCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20932117 | |
| Record name | 2,4,5,7,12b,12c-Hexahydro-1H,10H-[1,3]dioxolo[4,5-j]pyrrolo[3,2,1-de]phenanthridin-1-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20932117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14383-07-4 | |
| Record name | 1H-[1,3]Dioxolo[4,5-j]pyrrolo[3,2,1-de]phenanthridin-1-ol, 2,4,5,7,12b,12c-hexahydro-, 1-acetate, (1R,12bS,12cS)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14383-07-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Belamarine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014383074 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4,5,7,12b,12c-Hexahydro-1H,10H-[1,3]dioxolo[4,5-j]pyrrolo[3,2,1-de]phenanthridin-1-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20932117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



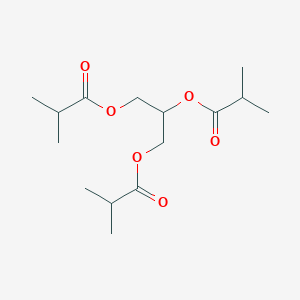
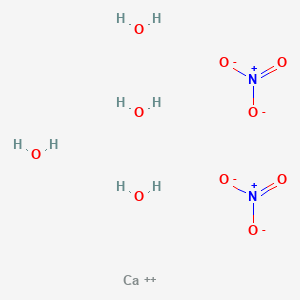
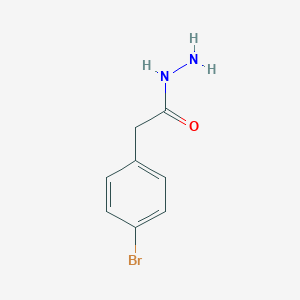
![2-([1,1'-Biphenyl]-2-yl)acetic acid](/img/structure/B83965.png)
![(3aS,5aR,5bR,7aS,11aS,11bR,13aR,13bR)-5a,5b,8,8,11a,13b-hexamethyl-2,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-tetradecahydro-1H-cyclopenta[a]chrysen-3-one](/img/structure/B83968.png)


